![molecular formula C16H13N5O5S2 B2996811 N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide CAS No. 303035-38-3](/img/structure/B2996811.png)
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide” is a chemical compound with the molecular formula C21 H24 N6 O3 S . It has a molecular weight of 440.52 . The compound is achiral and has a logP value of 3.0957, a logD value of 1.8388, and a logSw value of -3.499 . It has 8 hydrogen bond acceptors and 3 hydrogen bond donors .
Molecular Structure Analysis
The molecular structure of “N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide” has been characterized using spectroscopic analysis methods such as IR, 1H-NMR, 13C-NMR, and HRMS . The compound forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .Chemical Reactions Analysis
While specific chemical reactions involving “N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide” are not available, similar compounds have been synthesized by reacting pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides .Physical And Chemical Properties Analysis
“N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide” has a molecular weight of 440.52 and a molecular formula of C21 H24 N6 O3 S . It has a logP value of 3.0957, a logD value of 1.8388, and a logSw value of -3.499 . It has 8 hydrogen bond acceptors and 3 hydrogen bond donors .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques : Research on the synthesis of thiosemicarbazides, triazoles, Schiff bases, and thiophenecarboxamides highlights advanced methods for creating compounds with potential antihypertensive and anticancer activities, demonstrating the versatility of pyrimidine and thiophene derivatives in drug development (Abdel-Wahab et al., 2008); (Stolarczyk et al., 2018).
- Crystal Structure and Cytotoxic Activity : Studies on novel 5-methyl-4-thiopyrimidine derivatives explore their crystal structures and cytotoxic activities against cancer cell lines, showcasing the potential of pyrimidine derivatives in cancer therapy (Stolarczyk et al., 2018).
Biological Activities
- Antidepressant and Nootropic Agents : Compounds derived from pyrimidine and azetidinone skeletons have shown promise as central nervous system (CNS) active agents, with specific derivatives exhibiting significant antidepressant and nootropic activities, suggesting a pathway for the development of novel CNS medications (Thomas et al., 2016).
- PARP Inhibitors : The synthesis of thiophenecarboxamides and related compounds for the inhibition of poly(ADP-ribose)polymerase (PARP), a target for cancer therapy, exemplifies the potential of thiophene derivatives in enhancing the efficacy of cancer treatments (Shinkwin et al., 1999).
- Polymers for Advanced Technologies : Research on aromatic poly(sulfone sulfide amide imide)s introduces new types of soluble thermally stable polymers, indicating the role of pyrimidine and thiophene derivatives in the development of advanced materials with high thermal stability and solubility (Mehdipour-Ataei & Hatami, 2007).
Direcciones Futuras
The future directions for “N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide” and similar compounds could involve further studies on their pharmacological activities. Efforts are being made to study the pharmacological activities of newly synthesized compounds to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
Propiedades
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O5S2/c1-10-8-9-17-16(18-10)20-28(25,26)12-4-2-11(3-5-12)19-15(22)13-6-7-14(27-13)21(23)24/h2-9H,1H3,(H,19,22)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMKKWZJRDHCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

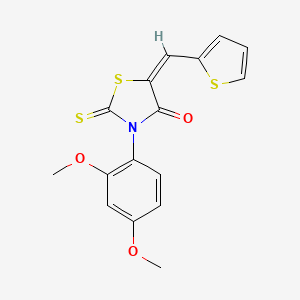
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea](/img/structure/B2996732.png)
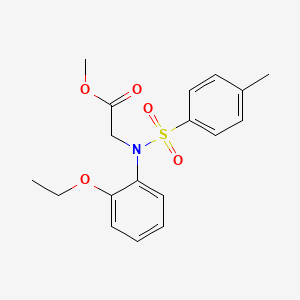
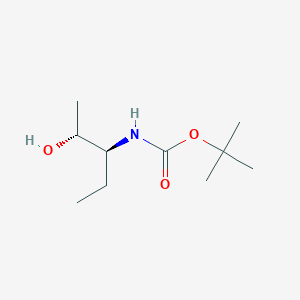
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2996735.png)

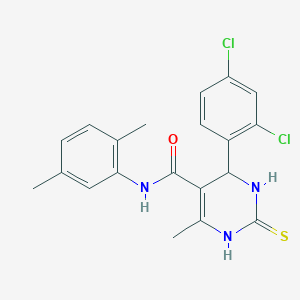
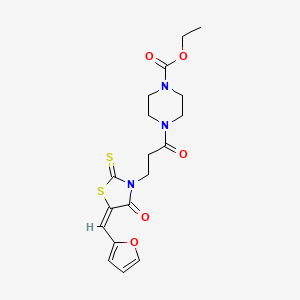
![N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2996742.png)
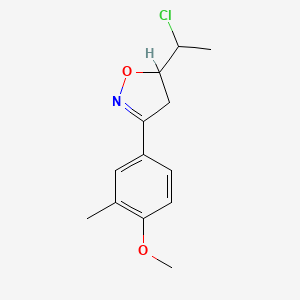
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2996745.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2996746.png)
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2996749.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2996750.png)